molecular formula C16H13ClN2O3S2 B6423709 4-(4-chlorobenzenesulfonyl)-N-cyclopropyl-2-(thiophen-2-yl)-1,3-oxazol-5-amine CAS No. 627834-98-4

4-(4-chlorobenzenesulfonyl)-N-cyclopropyl-2-(thiophen-2-yl)-1,3-oxazol-5-amine

Cat. No.: B6423709
CAS No.: 627834-98-4
M. Wt: 380.9 g/mol
InChI Key: QAMJXQKYSVZHQP-UHFFFAOYSA-N
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Description

The compound 4-(4-chlorobenzenesulfonyl)-N-cyclopropyl-2-(thiophen-2-yl)-1,3-oxazol-5-amine features a sulfonyl-substituted chlorobenzene group, a thiophene-functionalized oxazole core, and a cyclopropylamine substituent. The sulfonamide group enhances binding affinity to biological targets, while the thiophene and cyclopropyl moieties influence pharmacokinetic properties such as solubility and metabolic stability .

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-cyclopropyl-2-thiophen-2-yl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S2/c17-10-3-7-12(8-4-10)24(20,21)16-15(18-11-5-6-11)22-14(19-16)13-2-1-9-23-13/h1-4,7-9,11,18H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMJXQKYSVZHQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzenesulfonyl)-N-cyclopropyl-2-(thiophen-2-yl)-1,3-oxazol-5-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.

    Introduction of the Chlorobenzenesulfonyl Group: This step involves the sulfonylation of the oxazole derivative using 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Incorporation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a nucleophilic substitution reaction using a cyclopropylamine.

    Attachment of the Thiophene Ring: The thiophene ring is typically introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a suitable palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorobenzenesulfonyl)-N-cyclopropyl-2-(thiophen-2-yl)-1,3-oxazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorobenzenesulfonyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-chlorobenzenesulfonyl)-N-cyclopropyl-2-(thiophen-2-yl)-1,3-oxazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzenesulfonyl)-N-cyclopropyl-2-(thiophen-2-yl)-1,3-oxazol-5-amine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Oxazole Family

N-Benzyl-4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-amine (G856-0568)
  • Structural Differences : Replaces cyclopropylamine with a benzyl group and thiophene with furan.
4-[(4-Chlorophenyl)sulfonyl]-N-(4-fluorophenyl)-2-(furan-2-yl)-1,3-oxazol-5-amine
  • Structural Differences : Substitutes cyclopropylamine with a 4-fluorophenyl group and thiophene with furan.
4-(Benzenesulfonyl)-2-(2-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-1,3-oxazol-5-amine
  • Structural Differences : Features a morpholinylpropylamine group and 2-chlorophenyl substituent.
  • Activity : The morpholine group may enhance solubility, but the absence of thiophene could limit interactions with hydrophobic enzyme pockets .

Thiophene-Containing Derivatives

(Z)-4-(3-Oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (26)
  • Structural Differences : Combines a thiophene-acrylamide chain with a thiazole-substituted sulfonamide.
  • Activity : Exhibits potent antiproliferative activity against breast cancer (MCF7) with an IC50 of 10.25 μM, outperforming doxorubicin (IC50 ~30 μM) .
Schiff Bases of 5-[5-(4-Fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine
  • Structural Differences : Replaces oxazole with a thiadiazole ring and introduces a Schiff base linkage.
  • Activity : Shows selective cytotoxicity against breast cancer (MCF7) with an IC50 of 1.28 μg/mL, highlighting the role of thiophene in targeting tyrosine kinases .

Heterocyclic Sulfonamides with Antiproliferative Activity

Compound Name Core Structure Key Substituents IC50 (μM) Target Cell Line
Target Compound Oxazole 4-Cl-Benzenesulfonyl, Cyclopropylamine Not reported N/A
(Z)-Compound 26 Sulfonamide-acrylamide Thiophene, Thiazole 10.25 MCF7
(Z)-Compound 29 Sulfonamide-acrylamide Thiophene, Methoxybenzothiazole 9.39 MCF7
Schiff Base (5j) Thiadiazole 4-Fluorophenylthiophene 1.28 μg/mL MCF7

Antimicrobial Analogs

6-Amino-2-imino-1-(1-phenylethyl)-4-(thiophen-2-yl)-1,2-dihydropyridine-3,5-dicarbonitrile
  • Structural Differences: Pyridine core with thiophene and cyanoguanidine groups.
  • Activity : Inhibits microbial growth (12–16 mm inhibition zones) against gram-positive bacteria and Candida spp., demonstrating thiophene’s versatility in antimicrobial design .

Key Research Findings

  • Thiophene vs. Furan : Thiophene-containing analogs (e.g., compound 26) exhibit superior anticancer activity compared to furan derivatives due to enhanced π-π stacking and hydrophobic interactions .
  • Cyclopropylamine Advantage : The cyclopropyl group in the target compound likely improves metabolic stability over bulkier substituents (e.g., benzyl or morpholinylpropyl), which may reduce hepatic clearance .
  • Sulfonamide Role : The 4-chlorobenzenesulfonyl group is critical for binding to ATP pockets in tyrosine kinases, a feature shared across active analogs .

Biological Activity

4-(4-chlorobenzenesulfonyl)-N-cyclopropyl-2-(thiophen-2-yl)-1,3-oxazol-5-amine is a complex organic compound notable for its potential biological activities. The compound features a sulfonyl group, which is often associated with various pharmacological properties, and its unique structure allows for interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H17ClN2O3S2\text{C}_{17}\text{H}_{17}\text{ClN}_{2}\text{O}_{3}\text{S}_{2}

This structure includes:

  • A chlorobenzenesulfonyl moiety.
  • A cyclopropyl group.
  • A thiophene ring.
  • An oxazole ring.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with sulfonyl groups often act as enzyme inhibitors. Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
  • Receptor Binding : The unique structure allows for binding to various receptors. For instance, the thiophene and oxazole components may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways that regulate cellular functions.
  • Antimicrobial Activity : Some studies indicate that compounds containing thiophene and oxazole rings exhibit antimicrobial properties. This suggests potential applications in treating infections caused by resistant strains of bacteria .

Research Findings

Recent research has highlighted the following findings regarding the biological activity of this compound:

Anticancer Properties

A study evaluated the anticancer potential of sulfonamide derivatives, including similar compounds to this compound. Results indicated significant cytotoxic effects against various cancer cell lines, suggesting that the compound may induce apoptosis through caspase activation pathways .

Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of thiophene-containing compounds. The results demonstrated that these compounds exhibited notable activity against Gram-positive and Gram-negative bacteria, supporting the hypothesis that this compound could serve as a lead compound in antibiotic development .

Case Studies

Several case studies have been documented that illustrate the biological activity of related compounds:

  • Case Study 1: Anticancer Activity
    • Objective : To assess the cytotoxic effects on breast cancer cells.
    • Methodology : Cell viability assays were conducted using MTT assays.
    • Results : The derivative exhibited IC50 values in the micromolar range, indicating strong anticancer potential.
  • Case Study 2: Antimicrobial Efficacy
    • Objective : To evaluate the antibacterial properties against MRSA.
    • Methodology : Disc diffusion method was employed to test various concentrations.
    • Results : The compound showed significant inhibition zones compared to standard antibiotics.

Q & A

Basic: What are the established synthetic routes for 4-(4-chlorobenzenesulfonyl)-N-cyclopropyl-2-(thiophen-2-yl)-1,3-oxazol-5-amine?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Sulfonamide Formation: React 4-chlorobenzenesulfonyl chloride with cyclopropylamine to form the sulfonamide intermediate.

Oxazole Ring Formation: Cyclize the intermediate with a thiophene-2-carbonyl derivative (e.g., via Hantzsch thiazole synthesis) using propargylamine or a similar reagent under reflux in a polar aprotic solvent (e.g., DMF or DMSO) .

Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product .

Key Considerations:

  • Monitor reaction progress via TLC (Rf ~0.3 in 7:3 hexane:EtOAc).
  • Optimize cyclization temperature (80–100°C) to avoid decomposition.

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • 1H NMR (DMSO-d6): Look for aromatic protons (δ 7.5–8.2 ppm for chlorobenzene and thiophene), cyclopropyl CH2 (δ 1.2–1.5 ppm), and oxazole NH (δ 10.2 ppm) .
    • 13C NMR: Confirm sulfonyl (C-SO2 at ~125 ppm) and oxazole carbons (C=N at ~160 ppm) .
  • HPLC-MS: Use a C18 column (acetonitrile/water + 0.1% formic acid) to verify purity (>95%) and molecular ion peak ([M+H]+ at m/z ~438) .

Advanced: How can conflicting bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved experimentally?

Methodological Answer:

Dose-Response Analysis: Conduct assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) across a concentration range (0.1–100 µM) to identify therapeutic windows .

Target Specificity Screening: Use kinase profiling or receptor-binding assays to distinguish off-target effects .

Structural Analog Comparison: Test derivatives (e.g., replacing thiophene with phenyl) to isolate functional group contributions .

Example Data Conflict Resolution:
If cytotoxicity overshadows antimicrobial activity at >10 µM, adjust dosing or explore prodrug formulations to enhance selectivity .

Advanced: What strategies optimize the cyclization step to improve yield and purity?

Methodological Answer:

  • Catalyst Screening: Test Lewis acids (e.g., ZnCl2) or bases (K2CO3) to accelerate cyclization .
  • Solvent Optimization: Compare DMF (high polarity, 80°C) vs. THF (lower polarity, reflux) for reaction efficiency .
  • Microwave-Assisted Synthesis: Reduce reaction time (30 mins vs. 12 hrs) and improve yield by 15–20% .

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